(R)-Naproxen
CAS No.: 23979-41-1
VCID: VC0015033
Molecular Formula: C14H14O3
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
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Description | (R)-Naproxen is not a naturally occurring or pharmaceutically used enantiomer; the active form of naproxen is the (S)-enantiomer . Naproxen, chemically known as 2-(6-methoxy-2-naphthyl)propanoic acid, belongs to the 2-arylpropionic acid (profen) family of nonsteroidal anti-inflammatory drugs (NSAIDs) . It is used to alleviate pain, inflammation, and fever by inhibiting cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins . The (S)-enantiomer of naproxen is a white to off-white crystalline substance that is odorless and practically insoluble in water but soluble in other solvents . After oral administration, naproxen is metabolized in the liver via CYP1A2, 2C8, and 2C9 enzymes into 6-O-desmethylnaproxen, which then forms acyl and phenolic glucuronide products . Genetic variations in CYP2C9 can affect how naproxen is cleared from the body, influencing the risk of gastrointestinal bleeds . Other NSAIDs in the profen family include ibuprofen, ketoprofen, and flurbiprofen . These drugs share a similar mechanism of action by inhibiting COX-1 and COX-2 enzymes . Naproxen was industrially produced from 2-naphthol . It has a molecular weight of 230.2592 and the molecular formula . |
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CAS No. | 23979-41-1 |
Product Name | (R)-Naproxen |
Molecular Formula | C14H14O3 |
Molecular Weight | 230.26 g/mol |
IUPAC Name | (2R)-2-(6-methoxynaphthalen-2-yl)propanoic acid |
Standard InChI | InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/t9-/m1/s1 |
Standard InChIKey | CMWTZPSULFXXJA-SECBINFHSA-N |
SMILES | CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O |
Canonical SMILES | CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O |
Synonyms | (R)-6-Methoxy-α-methyl-2-naphthaleneacetic Acid; (R)-2-(6-Methoxynaphthalen-2-yl)propanoic Acid; |
PubChem Compound | 169118 |
Last Modified | Sep 14 2023 |
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